4-m-Tolylazo-m-toluidine 4-m-Tolylazo-m-toluidine
Brand Name: Vulcanchem
CAS No.: 3398-09-2
VCID: VC3903258
InChI: InChI=1S/C14H15N3/c1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3
SMILES: CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C
Molecular Formula: C14H15N3
Molecular Weight: 225.29 g/mol

4-m-Tolylazo-m-toluidine

CAS No.: 3398-09-2

Cat. No.: VC3903258

Molecular Formula: C14H15N3

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

4-m-Tolylazo-m-toluidine - 3398-09-2

Specification

CAS No. 3398-09-2
Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
IUPAC Name 3-methyl-4-[(3-methylphenyl)diazenyl]aniline
Standard InChI InChI=1S/C14H15N3/c1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3
Standard InChI Key IVUQHXKKRQEFBU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C
Canonical SMILES CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

4-m-Tolylazo-m-toluidine consists of two meta-methyl-substituted benzene rings connected by an azo group. The IUPAC name is 3-methyl-4-[(3-methylphenyl)diazenyl]aniline. Key structural features include:

  • Azo group: Responsible for vibrant coloration and redox activity.

  • Meta-methyl groups: Enhance solubility in organic solvents and influence crystallinity.

  • Aromatic amine: Imparts basicity and participation in electrophilic substitution reactions.

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC14H15N3\text{C}_{14}\text{H}_{15}\text{N}_{3}
Molecular Weight225.29 g/mol
SMILES NotationCC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C
InChI KeyIVUQHXKKRQEFBU-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)152.1 ([M+H]⁺)

Isomerism and Analogues

The meta-substitution pattern distinguishes 4-m-Tolylazo-m-toluidine from its ortho- and para-isomers. Structural analogues include:

Table 2: Key Structural Analogues

Compound NameSubstitution PatternUnique Properties
4-((p-Tolyl)azo)-p-toluidinium chloridePara-substitutedHigher thermal stability
4-(m-Tolylazo)-o-toluidineMixed meta/orthoAltered dye solubility
4-((p-Nitrophenyl)azo)-anilineNitro-functionalizedEnhanced biological activity

Synthesis and Industrial Production

Diazotization-Coupling Reaction

The synthesis follows a two-step process:

  • Diazotization: Reaction of meta-toluidine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

  • Coupling: Reaction of the diazonium salt with a second meta-toluidine molecule under alkaline conditions.

Table 3: Representative Synthesis Conditions

ParameterConditionSource
SolventNitrobenzene, o-dichlorobenzene
Temperature0–5°C (diazotization); 20–25°C (coupling)
CatalystSodium hydroxide (for deprotonation)
Yield70–85% (optimized conditions)

Purification and Crystallization

Post-synthesis, the crude product is purified via:

  • Recrystallization: Using methanol/water mixtures.

  • Chromatography: Silica gel with ethyl acetate/hexane eluents .

Applications in Industry and Research

Dye and Pigment Manufacturing

4-m-Tolylazo-m-toluidine serves as a precursor for high-performance azo pigments. Its derivatives exhibit:

  • Thermal stability: Suitable for automotive coatings.

  • Chromophoric intensity: Used in textiles and inks .

Biological and Chemical Research

  • Mutagenicity studies: Metabolites like N-hydroxy-2-aminoazotoluene exhibit genotoxic effects in Salmonella typhimurium assays .

  • Enzyme induction: Activates cytochrome P450 enzymes (CYP1A1/2) in murine models .

Hazard TypeClassificationRegulatory Body
Skin SensitizationR43HSIS
CarcinogenicityGroup 2B (Possible)IARC
Acute Oral Toxicity (LD₅₀)300 mg/kg (dogs)

Occupational Exposure Limits

  • TLV-TWA: 2 ppm (9 mg/m³) for meta-toluidine derivatives .

Regulatory and Environmental Considerations

Global Regulatory Status

  • Australia: Listed under IMAP assessments with restrictions on industrial use .

  • EU: Subject to REACH regulations due to persistent bioaccumulative potential .

Environmental Impact

  • Biodegradation: Poorly biodegradable; persists in aquatic systems .

  • Ecotoxicity: LC₅₀ >100 mg/L for Daphnia magna .

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